5-(Diethylamino)-2-nitrosophenol hydrochloride
Overview
Description
5-(Diethylamino)-2-nitrosophenol hydrochloride is an organic compound with a complex structure that includes both diethylamino and nitroso functional groups
Preparation Methods
The synthesis of 5-(Diethylamino)-2-nitrosophenol hydrochloride typically involves multiple steps. One common method includes the nitration of phenol followed by the introduction of the diethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
5-(Diethylamino)-2-nitrosophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitroso group to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Diethylamino)-2-nitrosophenol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-nitrosophenol hydrochloride involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitroso group can undergo redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 5-(Diethylamino)-2-nitrosophenol hydrochloride include:
4-(Diethylamino)-2-nitrosophenol: Similar structure but with the diethylamino group in a different position.
5-(Dimethylamino)-2-nitrosophenol: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-Nitrosophenol: Lacks the diethylamino group, making it less versatile in certain reactions. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
5-(diethylamino)-2-nitrosophenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8;/h5-7,13H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOYWYLGEUIHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2.ClH, C10H15ClN2O2 | |
Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025036 | |
Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-diethylamino-2-nitrosophenol hydrochloride appears as yellow or dark yellow powder. (NTP, 1992) | |
Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25953-06-4 | |
Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 5-(diethylamino)-2-nitroso-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25953-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenol,5-(diethylamino)-2-nitroso-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitroso-5-diethylaminophenol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89MM7DN9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of fluorescent probes, like the Nile Red–Pd complex discussed in the first paper, relate to their ability to detect specific molecules?
A1: Fluorescent probes are designed to exhibit changes in their fluorescence properties upon interaction with a specific target molecule. [] The Nile Red–Pd complex, for instance, likely undergoes structural changes upon binding to carbon monoxide (CO). This interaction could affect the electronic environment of the Nile Red fluorophore, leading to a measurable change in fluorescence signal, allowing for CO detection. [] The design of such probes relies heavily on understanding the target molecule's properties and engineering a probe with complementary reactivity or binding affinity.
A2: Efficient and scalable synthesis of fluorophores is crucial for developing new analytical tools and techniques. [] The ability to produce high-purity dyes in a cost-effective manner directly impacts the feasibility of developing new probes and their wider application. In the context of the second paper, the improved synthesis of 9-diethylamino-1,2,3,4,6-pentafluoro-5H-benzo[a]phenoxazin-5-one could lead to its increased utilization in various applications, potentially including the development of novel fluorescent probes. [] Furthermore, optimized synthesis strategies often provide a platform for creating structurally similar dyes with potentially enhanced or altered properties.
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